molecular formula C10H11N3O2 B2987990 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one CAS No. 1263206-87-6

1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one

Cat. No. B2987990
CAS RN: 1263206-87-6
M. Wt: 205.217
InChI Key: YHMSEKQAXPCBQN-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is a heterocyclic compound . It is part of the imidazolidin-2-ones family, which are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

  • Aziridine ring expansion


Molecular Structure Analysis

The molecular formula of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is C10H11N3O2. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are used in various chemical reactions, including metal catalysis, organocatalysis, carbonylation reactions, diamination, and hydroamination .


Physical And Chemical Properties Analysis

1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is a solid compound . Its molecular weight is 205.217.

Scientific Research Applications

Pharmaceutical Applications

Imidazolidin-2-one and its analogues are widely found in pharmaceuticals . They are used in the synthesis of various drugs due to their biological activity. The specific applications would depend on the other functional groups present in the molecule.

Natural Products

Natural products often contain imidazolidin-2-one structures . These compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Chiral Auxiliaries

Substituted imidazolidin-2-ones are used as chiral auxiliaries for asymmetric transformations . They can help control the stereochemistry of reactions, allowing for the synthesis of enantiomerically pure compounds.

Intermediates in Organic Syntheses

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are used in the synthesis of many different types of organic compounds.

Catalytic Synthesis

Imidazolidin-2-ones can be synthesized through several catalytic strategies . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Sustainable Protocols

Efforts have been made to develop sustainable and more efficient protocols for the synthesis of imidazolidin-2-ones . These efforts aim to reduce the environmental impact of chemical syntheses.

Safety and Hazards

The safety data sheet for 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one indicates that it may be harmful if swallowed and may cause eye irritation .

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules . This suggests that the study and application of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one and similar compounds will continue to be a significant area of research in the future.

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one are currently unknown. This compound is a derivative of imidazolidin-2-one, a structural motif found in various pharmaceuticals and natural products . .

Mode of Action

The mode of action of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is not well-documented. As a derivative of imidazolidin-2-one, it may interact with its targets through similar mechanisms as other imidazolidin-2-ones. These mechanisms often involve the formation of bonds with target molecules, leading to changes in their function .

Biochemical Pathways

Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many pharmaceuticals and natural products . .

Pharmacokinetics

Its molecular weight is 177.20 , which may influence its bioavailability and distribution within the body.

Result of Action

Given its structural similarity to other imidazolidin-2-ones, it may have similar effects, such as interacting with target molecules to alter their function .

properties

IUPAC Name

1-(3-aminobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMSEKQAXPCBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one

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